REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([F:10])([F:9])[F:8])=[N:5][NH:4][C:3]1=S.[OH:12]O>[OH-].[Na+]>[CH3:1][N:2]1[C:6]([C:7]([F:10])([F:9])[F:8])=[N:5][NH:4][C:3]1=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
CN1C(NN=C1C(F)(F)F)=S
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Type
|
CUSTOM
|
Details
|
stirring of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess oxidant is then removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then refluxed for 15 hours
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
subsequently stirred into ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
The extraction solution is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent is carefully removed from the filtrate by distillation under a water pump vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NN=C1C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |